Acid yellow 143
Description
Reactive Yellow 143 (CAS 145808-15-7) is a synthetic dye used in industrial applications, particularly in textile dyeing. It belongs to the reactive dye class, which forms covalent bonds with substrates like cellulose fibers. Key identifiers include:
- Molecular formula: Not explicitly provided in the evidence.
- Molecular weight: Not specified.
- EINECS number: Not listed.
Limited data on its synthesis, safety, or spectral properties are available in the evidence .
Properties
CAS No. |
12220-78-9 |
|---|---|
Molecular Formula |
C21H15FeO6 |
Synonyms |
Acid yellow 143 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Eosin (C₈₀H₆Br₄O₅)
- Application : Eosin is a yellow histological stain used in microscopy (). Unlike Reactive Yellow 143, eosin is an acidic dye with fluorescent properties.
- Chemical Behavior :
Dehydroabietyl Chloride
- Application : A yellow, oily liquid derived from rosin, used in surfactants and polymer synthesis ().
- Chemical Behavior: Unlike Reactive Yellow 143, dehydroabietyl chloride is a monomer precursor with a terpene backbone. It undergoes esterification and polymerization reactions . Reactive Yellow 143’s functional groups (e.g., reactive anchors like chlorotriazine) are absent in dehydroabietyl chloride.
- Safety : Dehydroabietyl chloride requires handling in organic solvents, posing flammability risks, whereas reactive dyes are typically water-soluble .
PVA-Iodine Complexes
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Acid Yellow 143, and how can its purity be characterized?
- Methodological Answer : Synthesis typically involves coupling aromatic amines with diazonium salts under controlled pH and temperature. Purity is validated via high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 420 nm for this compound). Quantitative analysis of impurities (<0.1%) requires calibration curves using certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) confirms structural integrity by matching spectral peaks (e.g., aromatic protons at δ 7.2–8.1 ppm) to literature data .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Use a multi-technique approach:
- FT-IR : Identify functional groups (e.g., sulfonic acid groups at ~1180 cm, azo bonds at ~1600 cm).
- UV-Vis : Confirm in aqueous solution (e.g., 430–450 nm) and assess solvatochromic effects.
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 485.2 [M–H]) and fragmentation patterns.
Cross-reference spectral data with synthetic intermediates to rule out side products .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the photostability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies using xenon arc lamps (simulating sunlight) with controlled temperature (25–50°C), humidity (30–80% RH), and pH (2–12). Monitor degradation kinetics via HPLC-MS to identify photoproducts. Include control experiments with radical scavengers (e.g., NaN) to elucidate oxidative pathways. Statistical tools like ANOVA can isolate significant factors (e.g., pH vs. temperature) .
Q. What statistical approaches resolve contradictions in solubility data for this compound across studies?
- Methodological Answer : Apply multivariate regression to account for variables like ionic strength, solvent polarity, and temperature. Use bootstrap resampling to assess confidence intervals for conflicting solubility values. Validate methods with peer datasets and replicate experiments under standardized conditions (e.g., IUPAC guidelines). Contradictions may arise from unaccounted co-solvents or metastable polymorphs .
Q. How can computational modeling predict this compound’s interactions with biomolecules or environmental matrices?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and HOMO-LUMO gaps, revealing reactive sites. Molecular dynamics (MD) simulations model binding affinities with proteins (e.g., serum albumin) or soil organic matter. Validate predictions with experimental data (e.g., fluorescence quenching assays) and sensitivity analyses to assess model robustness .
Q. What methodologies analyze degradation pathways of this compound in aqueous solutions?
- Methodological Answer : Combine LC-QTOF-MS for non-targeted analysis of degradation byproducts with isotope-labeling (-HO) to trace hydrolysis mechanisms. Use kinetic isotope effects (KIE) and pH-dependent rate constants to distinguish between nucleophilic vs. electrophilic pathways. Compare results to analogous azo dyes (e.g., Acid Red 88) to identify structure-reactivity trends .
Q. How can researchers integrate experimental and computational data to predict this compound’s behavior in complex matrices?
- Methodological Answer : Develop QSAR (quantitative structure-activity relationship) models using descriptors like logP, molar refractivity, and charge distribution. Train machine learning algorithms (e.g., random forests) on high-throughput datasets (e.g., adsorption capacities on clays, bioaccumulation factors). Cross-validate predictions with laboratory microcosm studies .
Guidelines for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
